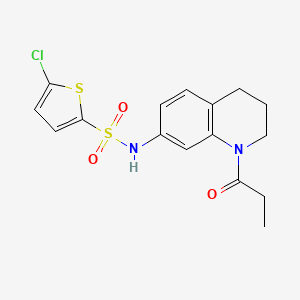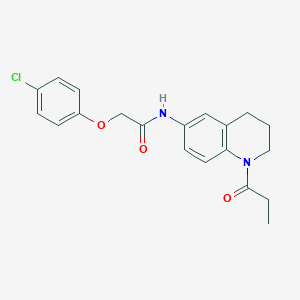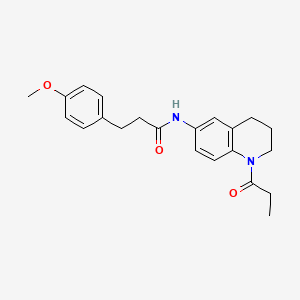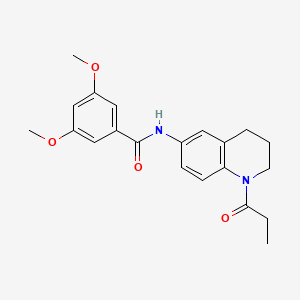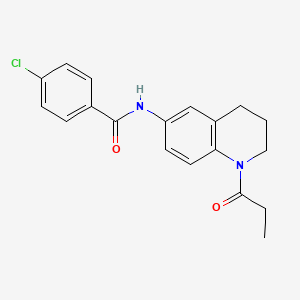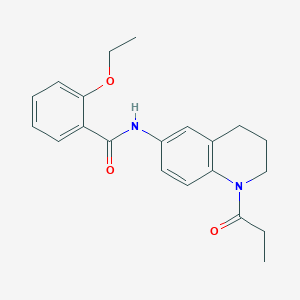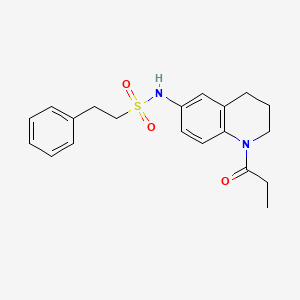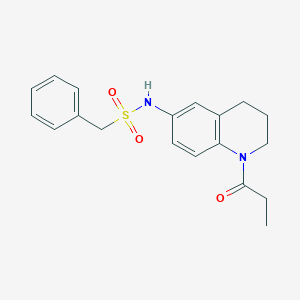
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (hereafter referred to as N-PTQTB) is a novel molecule currently being studied for its potential applications in a variety of scientific fields. N-PTQTB is a heterocyclic compound containing both nitrogen and oxygen atoms, and is derived from the parent compound quinoline. N-PTQTB has been found to have a range of interesting properties, such as high solubility in water, low toxicity, and low cost. These properties make N-PTQTB an attractive option for use in various scientific applications, including drug discovery, cell imaging, and drug delivery.
Aplicaciones Científicas De Investigación
N-PTQTB has been found to have a range of potential applications in scientific research, such as drug discovery, cell imaging, and drug delivery. In drug discovery, N-PTQTB can be used to identify new drug targets, as it has been found to bind to various receptors in the body. For cell imaging, N-PTQTB can be used to visualize the structure and function of cells, as it has been found to be fluorescent when excited with certain wavelengths of light. Finally, N-PTQTB can be used in drug delivery, as it has been found to be able to transport drugs to specific areas of the body.
Mecanismo De Acción
The mechanism of action of N-PTQTB is not yet fully understood, however, it is believed to be due to its ability to bind to various receptors in the body. It is believed that N-PTQTB binds to these receptors, which then triggers a cascade of events that leads to the desired effect. For example, when used for drug discovery, N-PTQTB binds to a receptor, which then triggers a signal transduction pathway that leads to the identification of a new drug target.
Biochemical and Physiological Effects
N-PTQTB has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and has been found to be effective in the treatment of depression and anxiety. Furthermore, N-PTQTB has been found to have a range of cardiovascular benefits, such as reducing the risk of stroke and heart attack.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-PTQTB has a number of advantages and limitations for lab experiments. One of the main advantages of using N-PTQTB is its low cost and high solubility in water. This makes it ideal for use in a variety of lab experiments, as it is relatively easy to obtain and use. However, there are also a number of limitations to using N-PTQTB in lab experiments. For example, it has been found to be toxic in high concentrations, and it can also be difficult to control the concentration of N-PTQTB in a lab experiment.
Direcciones Futuras
The potential applications of N-PTQTB are still being explored, and there are a number of future directions that could be pursued. One potential future direction is to explore the use of N-PTQTB in drug delivery, as it has been found to be able to transport drugs to specific areas of the body. Additionally, further research could be done to explore the potential of N-PTQTB as an anti-cancer agent, as it has been found to have anti-cancer properties. Finally, further research could be done to explore the potential of N-PTQTB as an anti-inflammatory agent, as it has been found to have anti-inflammatory properties.
Métodos De Síntesis
N-PTQTB can be synthesized through a variety of methods, including the use of quinoline as the starting material. The reaction involves the addition of propanoyl chloride and trifluoromethyl benzamide to quinoline in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of approximately 80°C for several hours, and the product is then isolated. This method is relatively straightforward and can produce a high yield of N-PTQTB.
Propiedades
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-12-16(8-9-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFANLDDLDYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

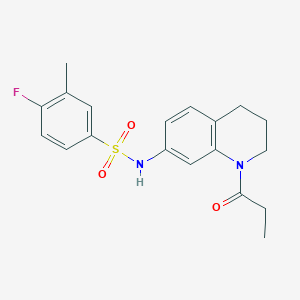
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
